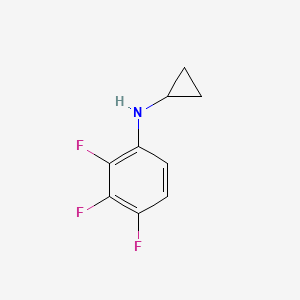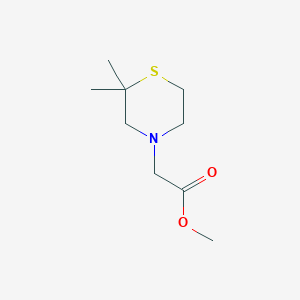
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate is an organic compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate typically involves the reaction of 2,2-dimethylthiomorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines or thiols; typically carried out in the presence of a base such as triethylamine or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Amides or thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiomorpholine ring and the ester group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate can be compared with other thiomorpholine derivatives, such as:
2,2-Dimethylthiomorpholine: Lacks the ester group, which may result in different chemical reactivity and biological activity.
Methyl 2-(4-methylthiomorpholin-4-yl)acetate: Similar structure but with a different substitution pattern on the thiomorpholine ring, which can affect its properties.
Thiomorpholine-4-carboxylate: Contains a carboxylate group instead of an ester group, leading to different chemical and biological behavior.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
methyl 2-(2,2-dimethylthiomorpholin-4-yl)acetate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)7-10(4-5-13-9)6-8(11)12-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
YEWJVJWWOKJDQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCS1)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


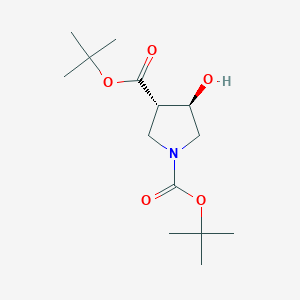
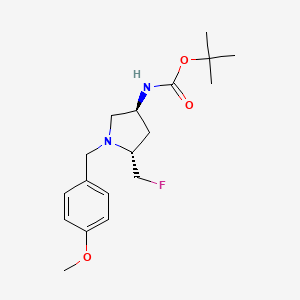
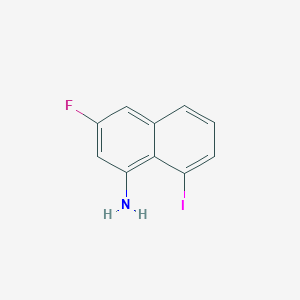
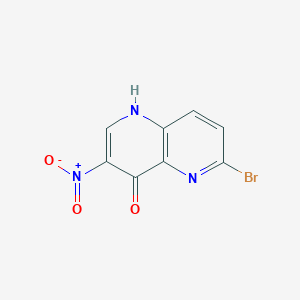

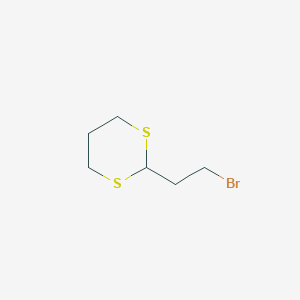
![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
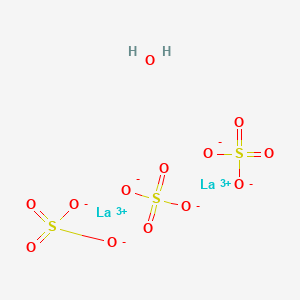

![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
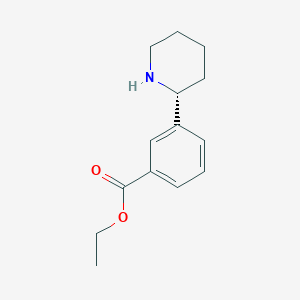
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
